

Asarinin CAS number and chemical identifiers

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Compound of Interest		
Compound Name:	Asarinin	
Cat. No.:	B095023	Get Quote

An In-depth Technical Guide to **Asarinin**: Chemical Identity, Biological Activity, and Experimental Protocols

Introduction

Asarinin is a naturally occurring lignan found in various plant species, including those of the Asarum and Zanthoxylum genera.[1] As a member of the furofuran class of lignans, it is an epimer of sesamin.[2] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and notably, potent anticancer properties.[3][4] Research has demonstrated that asarinin can selectively induce apoptosis in cancer cells, making it a promising candidate for further investigation in drug development.[2] This technical guide provides a comprehensive overview of asarinin, focusing on its chemical identifiers, physicochemical properties, mechanism of action, and detailed experimental protocols for its study.

Chemical Identifiers and Physicochemical Properties

The unique identity and characteristics of a chemical compound are defined by its various identifiers and properties. For **Asarinin**, these are crucial for its accurate identification, handling, and application in research settings.

Chemical Identifiers



The following table summarizes the key chemical identifiers for the levorotatory form of **Asarinin**, which is the most commonly studied isomer.

Identifier Type	Value
CAS Number	133-04-0
Molecular Formula	C20H18O6
Molecular Weight	354.35 g/mol
IUPAC Name	5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Synonyms	(-)-Asarinin, I-Asarinin, (-)-Episesamin, Xanthoxylin S
InChI	InChl=1S/C20H18O6/c1-3-15-17(25-9-23-15)5- 11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16- 18(6-12)26-10-24-16/h1-6,13-14,19-20H,7- 10H2/t13-,14-,19-,20+/m1/s1
InChlKey	PEYUIKBAABKQKQ-FQZPYLGXSA-N
Canonical SMILES	C1[C@@H]2INVALID-LINKINVALID-LINK C5=CC6=C(C=C5)OCO6
PubChem CID	11869417

Physicochemical Properties

The physical and chemical properties of **Asarinin** are detailed in the table below. This data is essential for its handling, storage, and use in experimental settings.



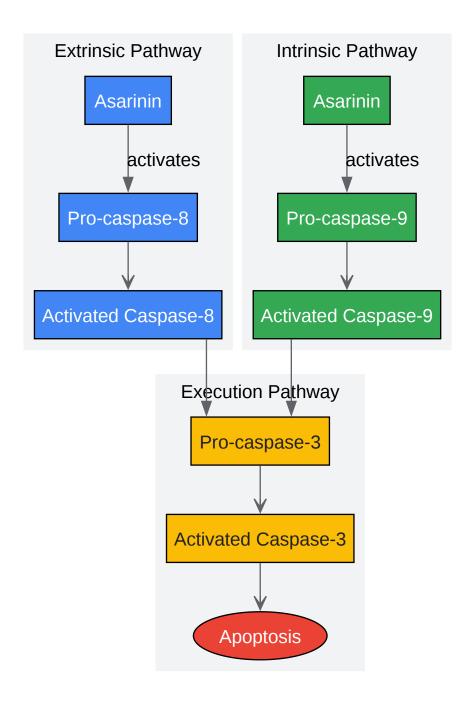
Property	Value
Physical Description	Crystalline solid
Melting Point	120-122 °C
Optical Rotation	[α]D ²³ -122° (chloroform)
Solubility	Soluble in DMSO (10 mg/mL), DMF (20 mg/mL), Chloroform, Acetone. Practically insoluble in water.
Storage Temperature	-20°C
Topological Polar Surface Area	55.4 Ų
XLogP3	2.7 - 3.32

Biological Activity and Mechanism of Action

Asarinin exhibits significant cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in human ovarian cancer cells (A2780 and SKOV3). Its primary mode of action is the induction of apoptosis, or programmed cell death, through a caspase-dependent signaling pathway.

Studies have shown that treatment with **asarinin** leads to the activation of key initiator and executioner caspases. Specifically, it activates caspase-8, a key mediator of the extrinsic (death receptor-mediated) apoptosis pathway, and caspase-9, the primary initiator of the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of caspase-3, an executioner caspase responsible for cleaving cellular substrates, which ultimately leads to the morphological and biochemical hallmarks of apoptosis. More recent research also indicates that **asarinin** can promote the accumulation of mitochondrial reactive oxygen species (ROS) and inhibit the STAT3 signaling pathway, further contributing to its proapoptotic effects in precancerous cells.





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Asarinin-induced caspase-dependent apoptosis pathway.

Experimental Protocols

To facilitate further research into the biological activities of **Asarinin**, this section provides detailed methodologies for its extraction and for assessing its cytotoxicity.



Protocol 1: General Extraction and Isolation of Asarinin from Plant Material

Asarinin is naturally found in plants such as Asarum sieboldii. The following protocol describes a general method for its extraction and isolation, which can be adapted based on the specific plant source and available equipment.

1. Material Preparation:

- Obtain dried and powdered plant material (e.g., roots of A. sieboldii).
- Defat the powder by maceration or Soxhlet extraction with a non-polar solvent like n-hexane to remove lipids. Discard the solvent.

2. Extraction:

- Air-dry the defatted plant material.
- Perform exhaustive extraction using a polar solvent such as 70% ethanol or methanol. This
 can be done via maceration (soaking for 24-48 hours with periodic agitation) or more
 efficiently using a Soxhlet apparatus for several hours.
- Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

- Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, then n-butanol). Asarinin is expected to partition into the ethyl acetate fraction.
- Concentrate the ethyl acetate fraction to dryness.
- Subject the dried fraction to column chromatography for purification. A silica gel column is commonly used.



- Elute the column with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Asarinin (visualized under UV light or with a staining reagent).
- Pool the pure fractions and recrystallize to obtain purified Asarinin.
- 4. Characterization:
- Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Cytotoxicity Assessment using MTT Assay

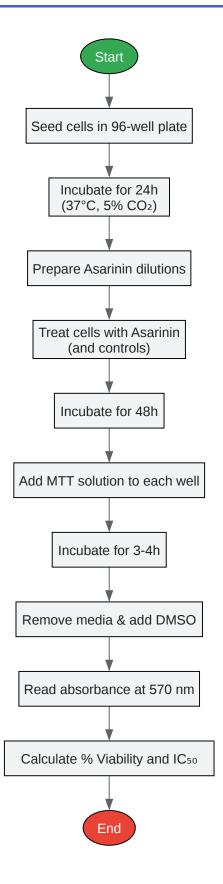
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol is based on the methodology used to evaluate **Asarinin**'s effect on ovarian cancer cells.

- 1. Cell Culture and Seeding:
- Culture human ovarian cancer cells (e.g., A2780 or SKOV3) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillinstreptomycin, in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of media.
- Incubate for 24 hours to allow for cell attachment.
- 2. Compound Treatment:
- Prepare a stock solution of Asarinin in DMSO.
- Prepare serial dilutions of Asarinin in culture media to achieve the desired final concentrations (e.g., 0.125 μM to 200 μM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.



- Remove the old media from the wells and add 100 μL of the media containing the different concentrations of **Asarinin**. Include wells with media only (blank) and cells treated with vehicle (DMSO) as controls.
- Incubate the plate for 48 hours.
- 3. MTT Assay:
- After incubation, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- · Carefully remove the media from each well.
- Add 100-150 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- 4. Data Acquisition and Analysis:
- Measure the absorbance (Optical Density, OD) of each well at 540-570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment using the following formula: %
 Viability = [(OD Treated OD Blank) / (OD Control OD Blank)] * 100
- Plot the percentage of viability against the concentration of **Asarinin** to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).





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Experimental workflow for the MTT cytotoxicity assay.



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